molecular formula C17H12ClN5O3S B2612369 Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 941911-81-5

Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate

Cat. No. B2612369
CAS RN: 941911-81-5
M. Wt: 401.83
InChI Key: VUNCWIKTVCHGFZ-UHFFFAOYSA-N
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Description

“Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of these compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole-pyrimidine hybrid . The molecular structure can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol . This reaction is facilitated by the addition of concentrated hydrochloric acid and heating to reflux .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Heterocyclic Compound Synthesis

The development of novel heterocyclic compounds is a significant area of research. Compounds like "Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate" serve as key intermediates or end products in the synthesis of diverse heterocyclic frameworks. These frameworks are crucial for the creation of pharmaceuticals, agrochemicals, and materials. The reactions involve various strategies, including nucleophilic substitution, cyclization, and alkylation to yield complex structures with potential biological activities (Tanji, Yamamoto, & Higashino, 1989).

Biological and Pharmacological Potential

Research into the biological and pharmacological properties of triazolo[4,5-d]pyrimidines and related derivatives is ongoing. These studies aim to uncover new therapeutic agents with potent and selective activities against various targets, including serotonin receptors, cancer cell lines, and microbial pathogens. For instance, derivatives of triazolopyrimidines have been evaluated for their ability to inhibit serotonin 5-HT6 receptors, demonstrating significant potential as novel therapeutic agents (Ivachtchenko et al., 2010). Another study focused on the unique mechanism of tubulin inhibition by triazolopyrimidines, offering insights into novel anticancer strategies (Zhang et al., 2007).

Structural and Quantum Chemical Analysis

The detailed structural and quantum chemical analysis of novel compounds provides essential insights into their physicochemical properties and potential interactions with biological targets. Studies employing methods like DFT calculations have elucidated the vibrational frequencies, molecular geometries, and electronic properties of novel antimycobacterial compounds, paving the way for the development of new antimicrobial agents (Wojciechowski & Płoszaj, 2020).

properties

IUPAC Name

methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O3S/c1-25-17(24)13-6-5-12(26-13)8-27-16-14-15(19-9-20-16)23(22-21-14)11-4-2-3-10(18)7-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNCWIKTVCHGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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